molecular formula C11H13BrO2 B6156821 2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid CAS No. 1314719-92-0

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B6156821
CAS No.: 1314719-92-0
M. Wt: 257.1
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Description

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, featuring a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by a Grignard reaction with methylmagnesium bromide. The resulting intermediate is then subjected to oxidation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a methyl-substituted phenylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl-substituted derivatives.

Scientific Research Applications

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromo-4-methylphenyl)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid.

    4-bromo-2-methylphenylpropanoic acid: Differing in the position of the bromine and methyl groups on the phenyl ring.

    3-bromo-4-methylbenzoic acid: Featuring a benzoic acid group instead of a propanoic acid.

Uniqueness

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methyl group on the phenyl ring, along with the propanoic acid moiety, makes it a versatile compound for various applications.

Properties

CAS No.

1314719-92-0

Molecular Formula

C11H13BrO2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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